1000-Fold Potency Advantage Over Sotalol in In Vitro IK Blockade
AM-92016 hydrochloride demonstrates an in vitro potency for IK inhibition that is approximately 1000 times greater than that of its structural analog sotalol . This difference is observed in cardiac ventricular myocyte assays where AM-92016 achieves an IC50 of approximately 30 nM for action potential duration prolongation, whereas sotalol requires substantially higher concentrations for comparable effects [1].
| Evidence Dimension | Potency for IK inhibition (in vitro) |
|---|---|
| Target Compound Data | IC50 ≈ 30 nM for action potential duration prolongation; IK blockade IC50 ≈ 30 nM |
| Comparator Or Baseline | Sotalol: approximately 1000-fold higher concentration required for similar effect |
| Quantified Difference | AM-92016 is ~1000x more potent than sotalol in vitro |
| Conditions | Isolated guinea pig and rabbit ventricular myocytes; action potential duration and IK tail current measurements at 36°C |
Why This Matters
This potency differential enables experimental designs requiring robust IK blockade at low nanomolar concentrations, minimizing off-target effects associated with higher concentrations of sotalol.
- [1] Conners SP, et al. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells. Br J Pharmacol. 1992;106(4):958-965. View Source
